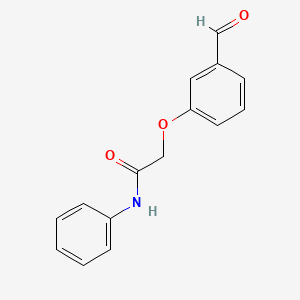

2-(3-formylphenoxy)-N-phenylacetamide

Description

2-(3-formylphenoxy)-N-phenylacetamide is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a phenylacetamide moiety

Properties

IUPAC Name |

2-(3-formylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-12-5-4-8-14(9-12)19-11-15(18)16-13-6-2-1-3-7-13/h1-10H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEQLMWFKSODDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-phenylacetamide typically involves the reaction of 3-formylphenol with N-phenylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of N-phenylacetamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-(3-formylphenoxy)-N-phenylacetamide may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(3-carboxyphenoxy)-N-phenylacetamide.

Reduction: 2-(3-hydroxyphenoxy)-N-phenylacetamide.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-formylphenoxy)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-formylphenoxy)-2-phenylacetic acid

- 2-(4-formylphenoxy)propanoic acid

- 2-(3-formylphenoxy)acetamide

Uniqueness

2-(3-formylphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound for various applications in research and industry .

Biological Activity

2-(3-formylphenoxy)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-formylphenoxy)-N-phenylacetamide features a formyl group attached to a phenoxy moiety, which contributes to its biological activity. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. This unique configuration allows it to interact with various biological targets.

The mechanism of action for 2-(3-formylphenoxy)-N-phenylacetamide is believed to involve interactions with specific enzymes and receptors within biological systems. These interactions can modulate biochemical pathways that are crucial for cellular function. For instance, the formyl group may participate in covalent bonding with nucleophilic sites on proteins, potentially altering their activity and leading to therapeutic effects.

1. Antitumor Activity

Research has indicated that 2-(3-formylphenoxy)-N-phenylacetamide exhibits notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in human cancer cells, showing promise as an anticancer agent .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary investigations have shown that 2-(3-formylphenoxy)-N-phenylacetamide possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or treatments for infections.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 2-(3-formylphenoxy)-N-phenylacetamide:

- Cytotoxicity Assessment : In a study assessing cytotoxicity against human tumor cell lines, 2-(3-formylphenoxy)-N-phenylacetamide demonstrated significant cell growth inhibition compared to control groups. The IC50 values indicated a strong correlation between concentration and cytotoxic effect .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with proteins involved in inflammatory responses, suggesting a targeted approach to modulating inflammation at the molecular level .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(3-formylphenoxy)-N-phenylacetamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-(3-formylphenoxy)-N-phenylacetamide | Formyl group | Antitumor, anti-inflammatory |

| 2-(4-methoxyphenoxy)-N-phenylacetamide | Methoxy group | Variable activity |

| 2-(3-nitrophenoxy)-N-phenylacetamide | Nitro group | Potentially enhanced activity |

| 2-(4-chlorophenoxy)-N-phenylacetamide | Chlorine atom | Altered activity profile |

This table illustrates how variations in functional groups can influence the biological activities of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.